Lipophilicity Advantage (XLogP3): Enhanced Membrane Permeability vs. Unsubstituted Parent
The computed XLogP3 of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is 2.6, compared with 1.0 for the unsubstituted parent 1-phenyl-1H-1,2,3-triazol-5-amine [1][2]. This 1.6 log-unit increase places the compound inside the optimal lipophilicity window (XLogP 1–3) for oral drug-likeness, whereas the parent falls at the lower boundary.
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazol-5-amine: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.6 log units (2.6-fold) |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem |
Why This Matters
Higher lipophilicity within the 1–3 range is associated with improved passive membrane permeability and oral absorption potential, making this compound a more suitable starting point for cell-based assay development and lead optimization programs.
- [1] PubChem. 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. PubChem CID 53335878. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-Phenyl-1H-1,2,3-triazol-5-amine. PubChem CID 12760724. National Center for Biotechnology Information. View Source
